

Application Notes and Protocols: Triammonium Citrate in Soil Remediation and Improvement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triammonium citrate*

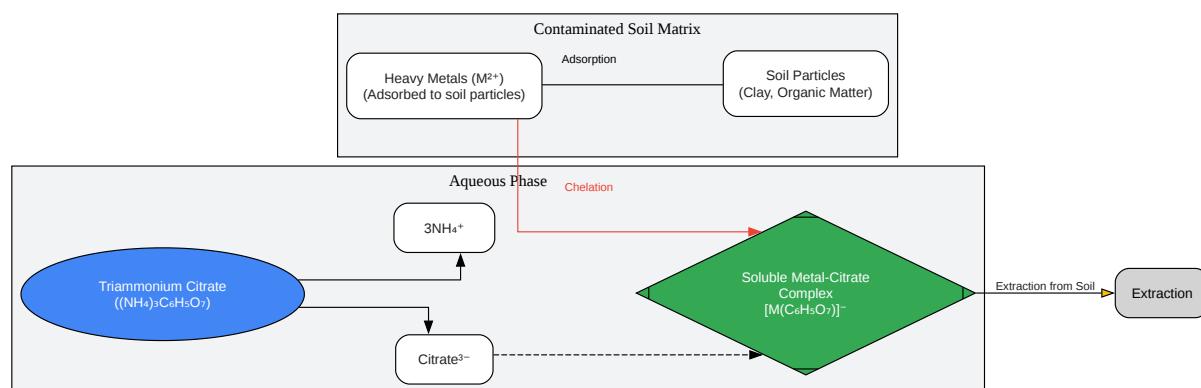
Cat. No.: *B048046*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **triammonium citrate** in soil remediation and improvement. This document includes detailed methodologies for key experimental protocols, quantitative data on its efficacy, and visualizations of the underlying mechanisms and workflows.

Introduction


Triammonium citrate ($(\text{NH}_4)_3\text{C}_6\text{H}_5\text{O}_7$) is a versatile compound with significant applications in environmental science, particularly in the remediation of heavy metal-contaminated soils. Its efficacy stems from the strong chelating properties of the citrate anion, which forms stable, water-soluble complexes with a variety of divalent and trivalent metal ions.^[1] This process facilitates the removal of toxic heavy metals from the soil matrix. Furthermore, as a source of nitrogen, **triammonium citrate** can also contribute to soil improvement and plant growth.^[2]

Mechanisms of Action

The primary mechanism by which **triammonium citrate** facilitates the removal of heavy metals from soil is chelation. The citrate ion, with its three carboxyl groups and one hydroxyl group, acts as a multidentate ligand, forming stable ring-like structures with metal cations. This sequesters the metal ions, increasing their solubility in the aqueous phase and allowing for their extraction from the soil.^[3]

In addition to chelation, **triammonium citrate** can also influence soil pH. While it is the salt of a weak acid and a weak base, its solution is typically slightly alkaline. This can be advantageous in certain soil types to prevent the mobilization of other undesirable elements. The ammonium ions can also participate in cation exchange processes within the soil.

Signaling Pathway of Heavy Metal Chelation

[Click to download full resolution via product page](#)

Caption: Chelation of heavy metals by **triammonium citrate** in soil.

Data Presentation: Heavy Metal Removal Efficiency

The efficiency of heavy metal removal using **triammonium citrate** is influenced by several factors, including soil type, pH, contact time, and the concentration of the chelating agent. The following tables summarize quantitative data from various studies on the use of ammonium citrate and citric acid for heavy metal extraction.

Table 1: Soil Washing with Ammonium Citrate for Heavy Metal Removal

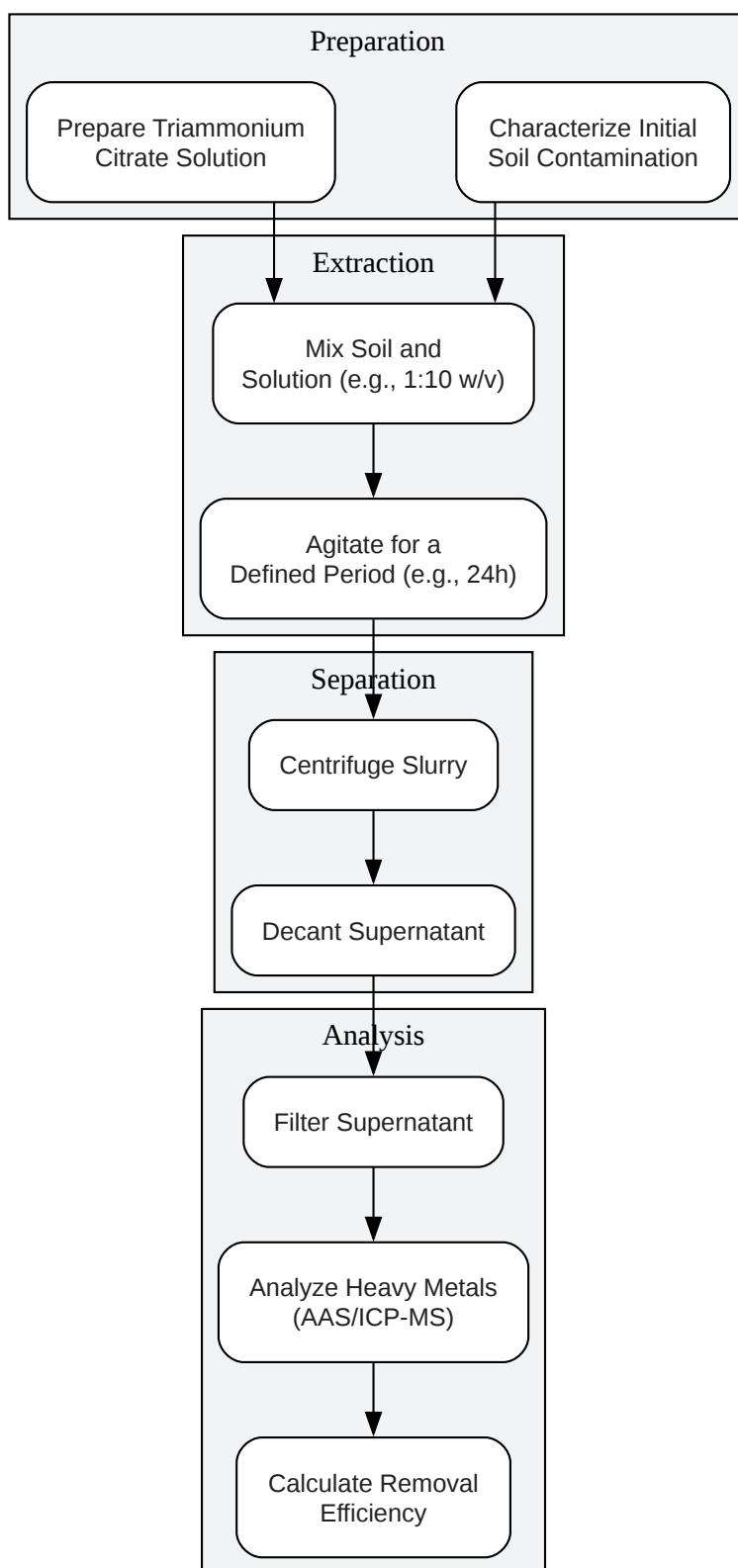
Heavy Metal	Soil Type	Ammonium Citrate Concentration	pH	Contact Time (hours)	Removal Efficiency (%)	Reference
Cadmium (Cd)	Clayey Soil	1.0 M	-	120 (EK)	48.9	[4][5]
Copper (Cu)	Clayey Soil	1.0 M	-	120 (EK)	30.0	[4][5]
Cadmium (Cd)	Spiked Field Soil	Saturated Solution	-	- (EK)	49.0	[6]

EK: Electrokinetic Remediation

Table 2: Soil Washing with Citric Acid for Heavy Metal Removal (for comparative purposes)

Heavy Metal	Soil Type	Citric Acid Concentration	pH	Contact Time (hours)	Removal Efficiency (%)	Reference
Lead (Pb)	Contaminated Soil	-	2 & 5	22	85.9	[7]
Copper (Cu)	Contaminated Soil	-	2 & 5	22	83.4	[7]
Lead (Pb)	Artificially Contaminated Soil	0.1 M	4.0	2	~70	[8]
Zinc (Zn)	Artificially Contaminated Soil	0.1 M	4.0	2	~65	[8]

Experimental Protocols


Protocol for Heavy Metal Removal from Contaminated Soil (Soil Washing)

This protocol outlines a general procedure for the extraction of heavy metals from contaminated soil using a **tri ammonium citrate** solution.

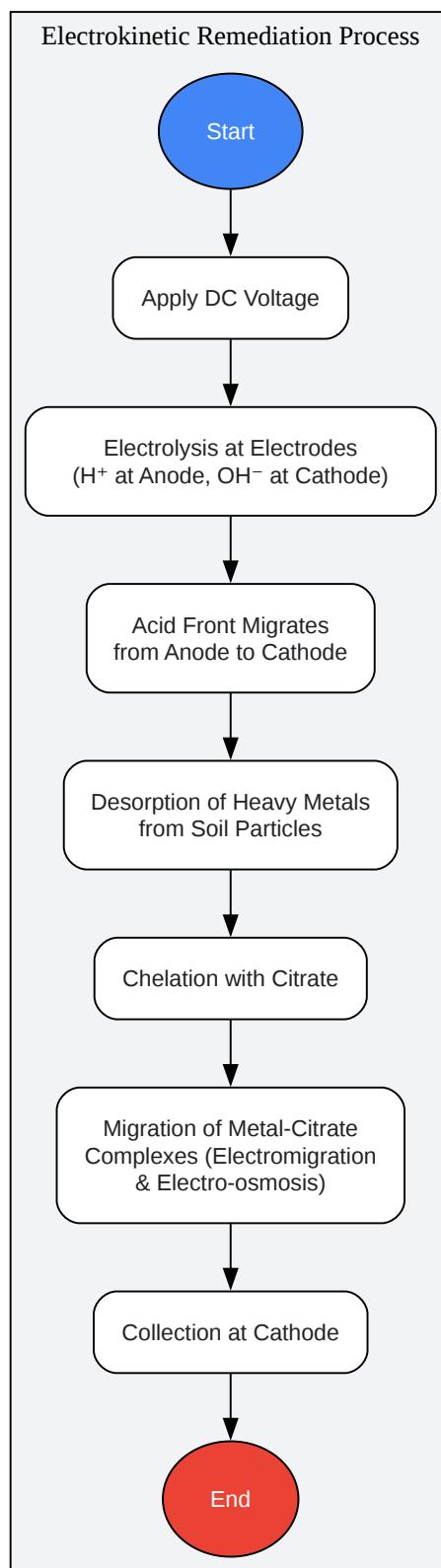
- Contaminated soil, air-dried and sieved (<2 mm)
- **Tri ammonium citrate** (reagent grade)
- Deionized water
- Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) for pH adjustment
- Beakers or flasks (e.g., 250 mL)
- Orbital shaker or magnetic stirrer
- Centrifuge and centrifuge tubes
- 0.45 µm syringe filters
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
- Preparation of **Tri ammonium Citrate** Solution:
 - Prepare a 1 M stock solution by dissolving 243.22 g of **tri ammonium citrate** in 1 L of deionized water.[\[9\]](#)
 - Prepare working solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) by diluting the stock solution.[\[9\]](#)
 - Adjust the pH of the washing solution to the desired level using nitric acid or ammonium hydroxide.[\[9\]](#)

- Soil Washing:
 - Weigh a specific amount of contaminated soil (e.g., 10 g) and place it into a beaker or flask.[9]
 - Add a specific volume of the **triامmonium citrate** washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).[9]
 - Place the beaker or flask on a shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).[9]
 - Monitor and adjust the pH of the slurry periodically if required.[9]
- Separation of Soil and Extractant:
 - After the desired contact time, transfer the soil slurry to centrifuge tubes.[9]
 - Centrifuge the slurry at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the solid and liquid phases.[9]
 - Decant the supernatant (the liquid extractant containing the chelated heavy metals).[9]
- Analysis of Heavy Metal Concentration:
 - Filter the supernatant through a 0.45 μm filter to remove any remaining suspended particles.[9]
 - Analyze the concentration of the target heavy metals in the filtered supernatant using AAS or ICP-MS.[9]
 - Analyze the initial concentration of heavy metals in the soil before washing to calculate the removal efficiency.[9]

Experimental Workflow for Soil Washing

[Click to download full resolution via product page](#)

Caption: Experimental workflow for soil washing with **triammonium citrate**.


Protocol for Electrokinetic Remediation Enhanced with Ammonium Citrate

This protocol describes the use of ammonium citrate as an enhancement fluid in the electrokinetic remediation of heavy metal-contaminated soil.

- Contaminated soil
- Ammonium citrate
- Deionized water
- Electrokinetic cell (including anode and cathode compartments, power supply)
- Graphite electrodes
- pH meter
- AAS or ICP-MS
- Soil Preparation and Cell Assembly:
 - Saturate the contaminated soil with a solution of ammonium citrate (e.g., 1 M).[6]
 - Pack the saturated soil into the electrokinetic cell, ensuring good contact with the electrodes.
 - Fill the anode and cathode compartments with the ammonium citrate solution (this will act as the purging solution).[4]
- Electrokinetic Treatment:
 - Apply a constant DC voltage across the electrodes (e.g., 1 V/cm of soil length).[10]
 - Monitor the electric current and pH in the anode and cathode compartments throughout the experiment.

- The duration of the treatment will depend on the soil type and level of contamination (e.g., 120 hours).[4]
- Sample Collection and Analysis:
 - At the end of the experiment, turn off the power supply and dismantle the cell.
 - Collect soil samples from different points along the cell (e.g., near the anode, in the middle, and near the cathode).
 - Analyze the heavy metal concentration in the soil samples and in the anolyte and catholyte solutions using AAS or ICP-MS.
 - Calculate the removal efficiency and the distribution of heavy metals in the soil and electrode compartments.

Logical Relationship in Electrokinetic Remediation

[Click to download full resolution via product page](#)

Caption: Logical flow of electrokinetic remediation with **triammonium citrate**.

Triammonium Citrate in Soil Improvement

Beyond remediation, **triammonium citrate** can be used to improve soil properties for agricultural purposes.

As a Nitrogen Source

Triammonium citrate serves as a source of slow-release nitrogen, which is beneficial for plant growth and can improve crop yields.^[2] The ammonium ions are readily available for plant uptake.

Enhancing Micronutrient Availability

In alkaline soils, the availability of essential micronutrients such as iron, manganese, and zinc can be limited. The chelating properties of the citrate ion can help to keep these micronutrients in a soluble and plant-available form.^[11]

Protocol for Soil Amendment Application

- Soil Analysis: Conduct a thorough soil analysis to determine the existing nutrient levels, pH, and heavy metal contamination (if any).
- Application Rate Determination: Based on the soil analysis and crop requirements, determine the appropriate application rate of **triammonium citrate**. This should be done in consultation with an agronomist.
- Application Method:
 - Solid Application: **Triammonium citrate** can be applied in its granular form and incorporated into the soil before planting.
 - Fertigation: Due to its high water solubility, it can be dissolved in irrigation water and applied through fertigation systems.
- Monitoring: Monitor soil pH and nutrient levels periodically to assess the impact of the application and make adjustments as needed.

Conclusion

Triammonium citrate is a valuable tool in soil remediation and improvement. Its ability to chelate heavy metals makes it an effective agent for cleaning up contaminated sites. Furthermore, its contribution of nitrogen and its ability to enhance micronutrient availability provide additional benefits for soil health and agricultural productivity. The protocols provided in these notes offer a foundation for researchers to explore and optimize the use of **triammonium citrate** in various environmental and agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. What Is The Use Of Triammonium Citrate? - Kands [kandschemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ELECTROKINETIC REMEDIATION STUDY FOR CADMIUM CONTAMINATED SOIL | R. K. Srivastava | Journal of Environmental Health Science & Engineering [ijehse.tums.ac.ir]
- 7. Extraction of heavy metals from a contaminated soil using citrate-enhancing extraction by pH control and ultrasound application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Washing Reagents for Remediating Heavy-Metal-Contaminated Soil: A Review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Electrokinetic Remediation of Chlorinated Aromatic and Nitroaromatic Organic Contaminants in Clay Soil | Semantic Scholar [semanticscholar.org]
- 11. ams.usda.gov [ams.usda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Triammonium Citrate in Soil Remediation and Improvement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048046#triammonium-citrate-applications-in-soil-remediation-and-improvement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com